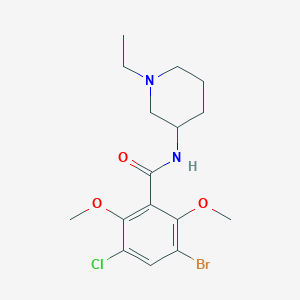![molecular formula C16H13N3 B14390808 4-[(E)-(Naphthalen-1-yl)diazenyl]aniline CAS No. 87437-31-8](/img/structure/B14390808.png)
4-[(E)-(Naphthalen-1-yl)diazenyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Naphthalen-1-yldiazenyl)aniline is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a diazenyl group (-N=N-) linking a naphthalene ring to an aniline moiety. This compound is known for its vibrant color and is often used in dye and pigment industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(naphthalen-1-yldiazenyl)aniline typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of aniline to form a diazonium salt. This is achieved by treating aniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with naphthalen-1-amine under alkaline conditions to form the desired azo compound.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(naphthalen-1-yldiazenyl)aniline follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-(Naphthalen-1-yldiazenyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on both the naphthalene and aniline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration, respectively.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
4-(Naphthalen-1-yldiazenyl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Employed in staining techniques for microscopy due to its vibrant color.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the production of dyes, pigments, and inks.
Mechanism of Action
The mechanism of action of 4-(naphthalen-1-yldiazenyl)aniline involves its interaction with molecular targets through its diazenyl group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
4-(Naphthalen-1-yldiazenyl)aniline can be compared with other azo compounds such as:
4-(Phenylazo)aniline: Similar structure but with a phenyl group instead of a naphthalene ring.
4-(Benzylazo)aniline: Contains a benzyl group in place of the naphthalene ring.
Uniqueness: The presence of the naphthalene ring in 4-(naphthalen-1-yldiazenyl)aniline imparts unique properties such as enhanced stability and distinct spectral characteristics, making it particularly useful in applications requiring stable and vibrant dyes.
By understanding the synthesis, reactions, applications, and mechanisms of 4-(naphthalen-1-yldiazenyl)aniline, researchers can better utilize this compound in various scientific and industrial fields.
Properties
CAS No. |
87437-31-8 |
|---|---|
Molecular Formula |
C16H13N3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
4-(naphthalen-1-yldiazenyl)aniline |
InChI |
InChI=1S/C16H13N3/c17-13-8-10-14(11-9-13)18-19-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 |
InChI Key |
XQVRGUUZGDYENM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Prop-2-en-1-yl 2-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14390731.png)
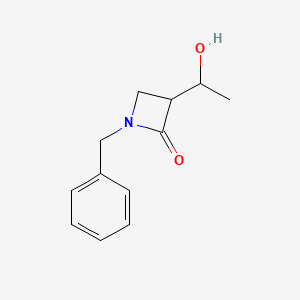
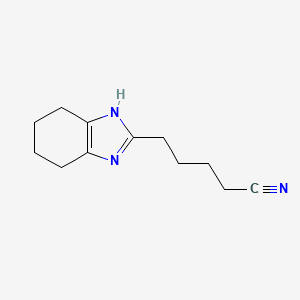
![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)
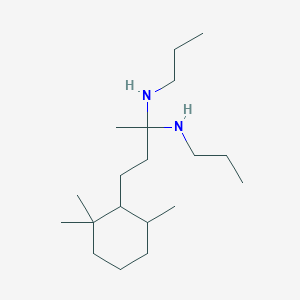

![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)
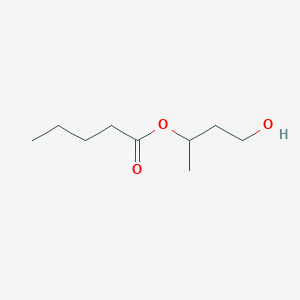
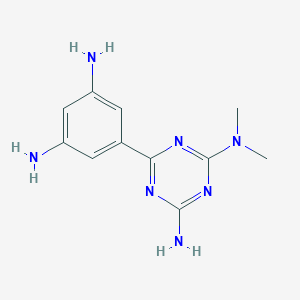

![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)
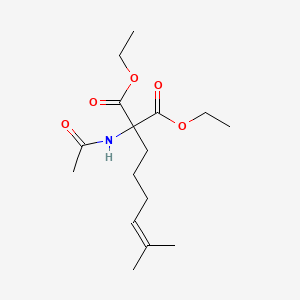
![Butyl (methyl{[(naphthalen-1-yl)oxy]carbonyl}amino)(oxo)acetate](/img/structure/B14390822.png)
